Pregna-1,4-diene-3,11,20-trione
Description
Properties
CAS No. |
4368-11-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-7,8,9,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h8-10,15-17,19H,4-7,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 |
InChI Key |
YZZVVLUNOZJXCM-DADBAOPHSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Glucocorticoids
Structural and Pharmacological Differences
Key structural modifications in related glucocorticoids alter their potency, metabolism, and clinical applications. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Prednisone and Analogues
| Compound | Molecular Formula | Molecular Weight | Key Structural Modifications | Relative Potency* | Half-Life (Hours) | Clinical Applications |
|---|---|---|---|---|---|---|
| Prednisone | C₂₁H₂₆O₅ | 358.43 | 1,4-diene; 3,11,20-trione; 17,21-diol | 1x (prodrug) | 3–4 | Autoimmune diseases, chronic inflammation |
| Prednisolone | C₂₁H₂₆O₅ | 360.45 | 11β-hydroxyl group (active metabolite of prednisone) | 4x | 2–3 | Acute inflammation, liver-impaired patients |
| Methylprednisolone | C₂₂H₂₈O₅ | 372.46 | 6α-methyl group | 5x | 12–36 | Acute MS exacerbations, IV/oral therapy |
| Dexamethasone | C₂₂H₂₉FO₅ | 392.46 | 9α-fluoro, 16α-methyl | 25x | 36–72 | Cerebral edema, severe allergies, oncology |
| Prednisolone acetate | C₂₃H₂₈O₆ | 400.47 | 21-acetate ester | 4x | 2–3 (topical) | Ophthalmic solutions, dermatitis |
| Triamcinolone acetonide | C₂₄H₃₁FO₆ | 434.50 | 9α-fluoro, 16,17-acetonide | 5x | 12–24 | Intralesional injections, asthma |
| Fluocinonide | C₂₆H₃₂F₂O₇ | 494.52 | 6α,9α-difluoro; 16,17-acetonide; 21-acetate | 40x | 12–24 | Severe psoriasis, eczema (topical) |
*Relative potency compared to prednisone (anti-inflammatory effect). Sources: .
Key Structural Modifications and Clinical Impact
Prednisolone vs. Prednisone :
- Structural Difference : Prednisolone has an 11β-hydroxyl group instead of an 11-keto group .
- Impact : Prednisolone is the active form, bypassing hepatic conversion, making it preferable in patients with liver dysfunction.
Methylprednisolone: Structural Difference: A 6α-methyl group enhances receptor binding affinity . Impact: Increased potency and prolonged half-life, suitable for intravenous use in acute conditions like multiple sclerosis exacerbations .
Dexamethasone :
- Structural Difference : Fluorination at 9α and methylation at 16α improve lipid solubility and receptor binding .
- Impact : High potency and long duration; used in cerebral edema due to blood-brain barrier penetration .
Prednisolone Acetate :
- Structural Difference : 21-acetate ester increases lipophilicity .
- Impact : Used in topical/ophthalmic formulations for localized anti-inflammatory effects.
Fluocinonide: Structural Difference: Difluorination at 6α/9α and acetonide groups enhance topical potency . Impact: Reserved for severe dermatological conditions due to high efficacy and risk of systemic absorption.
Metabolic and Toxicity Considerations
- Prednisone : Requires hepatic conversion to prednisolone; contraindicated in severe liver disease .
- Dexamethasone : Minimal mineralocorticoid activity, reducing fluid retention compared to prednisone .
- Triamcinolone Acetonide: Acetonide group reduces systemic absorption, making it safer for localized use .
- Toxicity: Long-term use of high-potency steroids (e.g., dexamethasone, fluocinonide) increases risks of hyperglycemia, osteoporosis, and adrenal suppression .
Preparation Methods
Oxidation of 17α-Hydroxy Steroids
A pivotal method involves the oxidation of 17α-hydroxy steroids using peroxymonosulfate in the presence of phase transfer catalysts and ketones. For instance, EP0186948A1 describes the conversion of 17α-hydroxy-20-phenoxy-pregna-4,9(11),20-trien-3-one to 20,21-epoxide intermediates under buffered conditions (pH 7.0–9.0) and temperatures of 25–100°C. The reaction employs methylene chloride as the solvent and n-tetrabutylammonium bisulfate as the phase transfer catalyst, achieving yields of 80–85%. Subsequent acid hydrolysis of the epoxide (e.g., using hydrochloric acid in tetrahydrofuran) generates the 20-keto group, critical for forming Pregna-1,4-diene-3,11,20-trione.
Key Reaction Conditions:
| Parameter | Specification |
|---|---|
| Oxidizing Agent | Potassium peroxymonosulfate |
| Catalyst | n-Tetrabutylammonium bisulfate |
| Solvent | Methylene chloride |
| Temperature | 40°C (optimal) |
| Yield | 80–85% |
Structural Modifications of Glucocorticoid Intermediates
20-Ketone Generation
The 20-keto group is stabilized through epoxide ring-opening reactions. As per EP0186948A1, 20,21-epoxides derived from 17α-hydroxy steroids undergo acid-catalyzed hydrolysis (e.g., HCl in tetrahydrofuran) to yield the 20-ketone. This method avoids side reactions at the 17-position, ensuring high purity (>95%).
Industrial-Scale Production
Optimized Reaction Parameters
Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 17α-Hydroxylation | Microbial fermentation (e.g., Rhizopus) | 70–75% |
| 1,4-Diene formation | DDQ in dioxane, 80°C | >90% |
| 11-Ketone oxidation | CrO₃ in acetic acid, 50°C | 85% |
| 20-Ketone generation | HCl in THF, 45°C | 95% |
Purification Techniques
Final purification involves recrystallization from acetone/hexane mixtures, achieving ≥99% purity. Chromatographic methods (e.g., silica gel column chromatography) are reserved for research-scale batches due to cost constraints.
Analytical Validation of Synthetic Batches
Spectroscopic Characterization
Chromatographic Purity Assessment
HPLC with UV detection at 240 nm (λ_max for α,β-unsaturated ketones) confirms purity ≥99.5%.
Challenges and Innovations
Competing Side Reactions
-
Over-oxidation : Aggressive conditions during 11-ketone formation risk degrading the 1,4-diene system. Mitigation involves controlled CrO₃ stoichiometry and low temperatures (≤50°C).
-
Epimerization : Basic conditions during 20-ketone hydrolysis may cause 17α/β epimerization. Acidic media (pH <3) minimize this.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying Pregna-1,4-diene-3,11,20-trione in synthetic or biological samples?
- Methodological Answer : Infrared (IR) absorption spectroscopy is a primary identification method, as per pharmacopeial standards. Samples should be dissolved in methanol, evaporated to dryness, and compared against a reference standard spectrum (197K resolution). Discrepancies due to solvent residues can be resolved by repeating the evaporation step . High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a C18 column (e.g., L1, 2.1 × 10 cm, 1.9 µm) and gradient elution (water/acetonitrile) is recommended for purity assessment .
Q. How can researchers distinguish prednisone from structurally related corticosteroids like cortisone or prednisolone?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Prednisone lacks the 11β-hydroxyl group present in prednisolone and has a 1,4-diene structure absent in cortisone .
- Mass Spectrometry (MS) : Prednisone’s molecular ion at m/z 358.43 (C21H26O5) distinguishes it from cortisone (C21H28O5) and prednisolone (C21H28O5) .
- Chromatographic Retention Times : Optimize UPLC conditions to resolve co-eluting analogs .
Q. What are the critical parameters for synthesizing prednisone with ≥97% purity?
- Methodological Answer : Key steps include:
- Microbial Biotransformation : Use Curvularia lunata to hydroxylate cortisone at C11, followed by dehydration to form the 1,4-diene structure .
- Crystallization : Purify via recrystallization in methanol/water (1:3 v/v) to meet pharmacopeial standards (97–102% anhydrous basis) .
Advanced Research Questions
Q. How can researchers reconcile contradictions between in vitro and in vivo toxicity data for prednisone?
- Methodological Answer :
- In Vitro Limitations : Prednisone’s prodrug nature (requires hepatic conversion to prednisolone) may lead to false negatives in cell-based assays. Use hepatocyte co-culture systems to mimic metabolic activation .
- Species-Specific Effects : Rat models show higher tumorigenicity (e.g., adrenal adenomas) than primates. Prioritize humanized rodent models or primate studies for translational relevance .
- Table: Comparative Toxicity Data
| Model System | Tumorigenicity | Mutagenicity (Ames Test) | Reference |
|---|---|---|---|
| Rat (in vivo) | Positive | Negative | |
| Human Hepatocytes | Negative | Negative |
Q. What experimental strategies optimize the detection of prednisone metabolites in low-concentration biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution improves recovery from plasma/urine .
- LC-MS/MS : Use multiple reaction monitoring (MRM) for metabolites like prednisolone (transition m/z 361→147) and 20β-dihydroprednisone (m/z 360→267) with a limit of detection (LOD) ≤0.1 ng/mL .
- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled prednisone as an internal standard to correct matrix effects .
Q. How do structural modifications (e.g., fluorination at C9) alter prednisone’s glucocorticoid receptor binding kinetics?
- Methodological Answer :
- Molecular Docking : Compare prednisone (non-fluorinated) with 9α-fluoro analogs (e.g., triamcinolone) using X-ray crystallography of the glucocorticoid receptor ligand-binding domain (GR-LBD). Fluorination increases binding affinity by 10-fold due to hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measure association/dissociation rates (kon/koff) to quantify stability of receptor-ligand complexes .
Methodological Challenges and Solutions
Q. What are the pitfalls in interpreting prednisone’s anti-inflammatory efficacy across different disease models?
- Solution :
- Dose Timing : Administer prednisone during the circadian peak of GR expression (e.g., morning dosing in humans) to maximize efficacy .
- Gene Expression Profiling : Use RNA-seq to identify off-target effects (e.g., glucose metabolism genes) in long-term studies .
Q. How can researchers address batch-to-batch variability in prednisone synthesis?
- Solution :
- Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), e.g., reaction temperature (±1°C) and pH (6.8–7.2) .
- Accelerated Stability Testing : Store batches at 40°C/75% RH for 6 months to predict shelf-life and identify degradation products (e.g., 20-ketone oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
